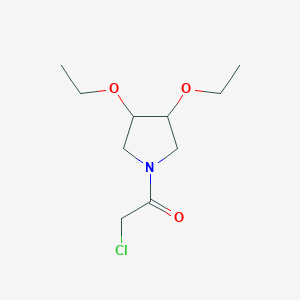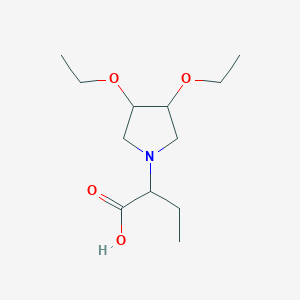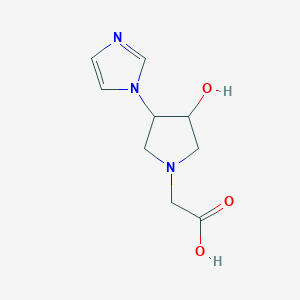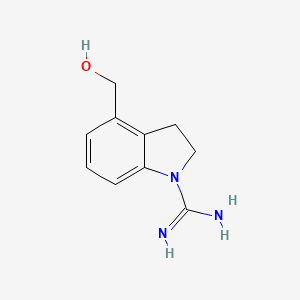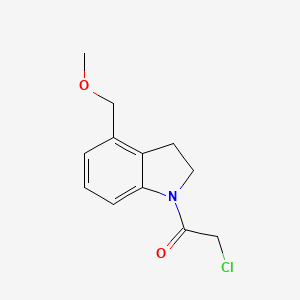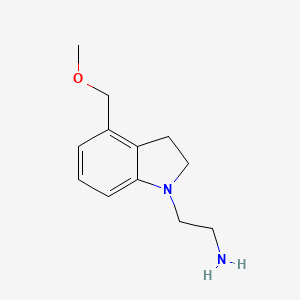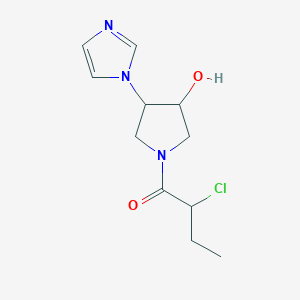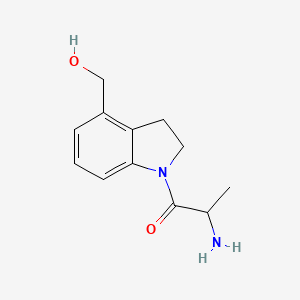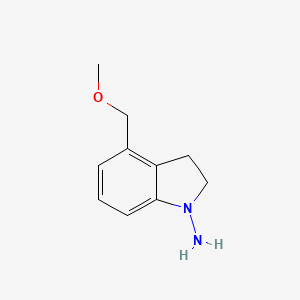![molecular formula C12H12N2O2 B1478361 4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile CAS No. 1367005-89-7](/img/structure/B1478361.png)
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile
Vue d'ensemble
Description
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including 4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile, are explored for their potential in drug discovery due to their bioactive properties. The pyrrolidine ring, characterized by its sp3-hybridization and stereochemistry, contributes significantly to the pharmacophore space, offering diverse biological activities. This structural feature enhances drug candidates' three-dimensional coverage, impacting their biological profile through different binding modes to enantioselective proteins. These attributes make pyrrolidine derivatives valuable in designing new compounds with targeted selectivity and varied biological profiles (Li Petri et al., 2021).
Benzodioxole Derivatives in Medicinal Chemistry
The presence of benzodioxole moiety, as found in this compound, in medicinal compounds has been associated with significant biological activities, including antimicrobial, anticancer, and CNS (Central Nervous System) acting properties. This review emphasizes the chemical groups' importance, including benzodioxole derivatives, for synthesizing compounds with potential CNS activity. Such compounds can range from offering therapeutic effects for CNS disorders to possessing antimicrobial and antimalarial properties, indicating the versatility of this structural feature in contributing to diverse pharmacological activities (Saganuwan, 2017).
Heterocyclic Compounds and Biological Significance
Compounds bearing the triazine scaffold, analogous to the structural theme in this compound, have been reviewed for their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, showcasing the broad applicability of heterocyclic compounds in drug development. This highlights the potential of incorporating such heterocyclic structures into the design of new drugs with potent pharmacological activities (Verma et al., 2019).
Chromones as Radical Scavengers
Chromones, structurally related to benzodioxoles, demonstrate significant antioxidant properties, which are crucial in neutralizing active oxygen and interrupting free radical processes that lead to cell impairment. This review consolidates over a decade of research on chromone derivatives, highlighting their potential in preventing diseases associated with oxidative stress. The study underscores the importance of functional groups in chromones for radical scavenging activity, suggesting the potential of benzodioxole derivatives in similar applications (Yadav et al., 2014).
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-4-9-5-14-6-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIMYRMWGKAGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC3=C(C=C2)OCO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



